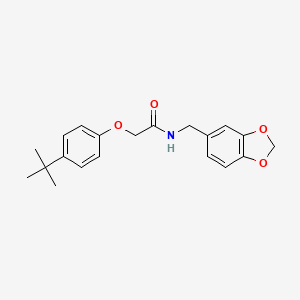

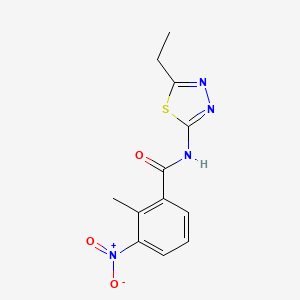

![molecular formula C20H15NO2 B5533602 2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5533602.png)

2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[de]isoquinoline-1,3-diones represent a class of compounds that have attracted attention for their unique structural features and potential applications. The specific compound of interest, with dimethylphenyl substitution, is an example of the chemical diversity within this group, which allows for a broad range of chemical behaviors and physical properties.

Synthesis Analysis

The synthesis of benzo[de]isoquinoline-1,3-diones typically involves strategies that allow for the introduction of functional groups and structural motifs that confer desired properties. While specific methods for synthesizing the compound were not directly found, related compounds have been synthesized using various techniques, including radical cascade reactions and microwave-assisted methods, indicating the potential applicability of these methods to our compound of interest (Niu & Xia, 2022).

Molecular Structure Analysis

The molecular structure of benzo[de]isoquinoline-1,3-diones, including the compound , is characterized by a planar isoquinoline core attached to a benzo ring, which contributes to its unique chemical behavior. X-ray diffraction studies on related compounds have provided insights into their crystalline structures and molecular conformations, highlighting the influence of substitution patterns on molecular geometry and intermolecular interactions (Celik et al., 2015).

Chemical Reactions and Properties

Benzo[de]isoquinoline-1,3-diones participate in a range of chemical reactions, including transamination and radical polymerization, which can be leveraged to modify their structures or generate new materials. These reactions are influenced by the electronic nature of the isoquinoline-1,3-dione core and the substituents attached to it (Anderson et al., 2017).

Physical Properties Analysis

The physical properties of benzo[de]isoquinoline-1,3-diones, such as solubility and melting points, are significantly affected by their molecular structures. Substituents like the 2,3-dimethylphenyl group can alter these properties, affecting their behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity, stability, and electron affinity, are crucial for understanding their potential applications. For example, cyclic voltammetry studies on similar compounds have shown high electron affinity, indicating their potential use in electronic materials (Zhou et al., 2022).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2,3-dimethylphenyl)benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2/c1-12-6-3-11-17(13(12)2)21-19(22)15-9-4-7-14-8-5-10-16(18(14)15)20(21)23/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEGQUPQCCHDBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

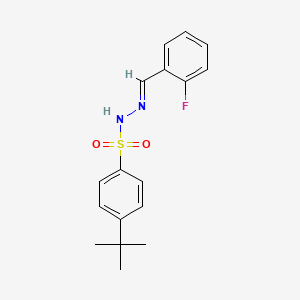

![{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid](/img/structure/B5533526.png)

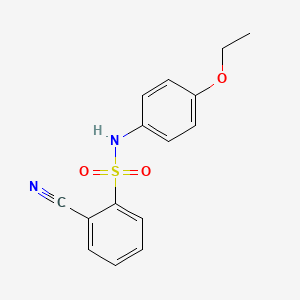

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5533530.png)

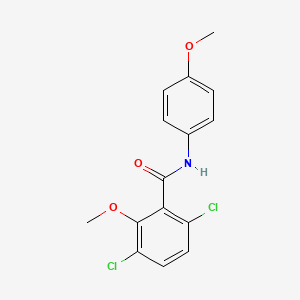

![1-(2-aminoethyl)-N-[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5533546.png)

![(3aS,6aS)-1-methyl-5-(2-methyl-5-propylpyrimidin-4-yl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B5533549.png)

![4-[(3-amino-1-azepanyl)methyl]-5-tert-butyl-2-furamide dihydrochloride](/img/structure/B5533562.png)

![4-{2-[(4-chloro-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5533584.png)

![3-isobutyl-1-methyl-N-[2-(4-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5533591.png)

![5-{[(2-methoxyphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5533605.png)

![({5-[1-(2-amino-2-methylpropanoyl)-4-piperidinyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine dihydrochloride](/img/structure/B5533613.png)